molecular formula C16H13NO4 B14292681 Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- CAS No. 114601-91-1

Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-

Cat. No.: B14292681
CAS No.: 114601-91-1
M. Wt: 283.28 g/mol
InChI Key: AVEKPYGFPVGVJC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- is an organic compound with a complex structure that includes a benzene ring, a carboxylic acid group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- typically involves the reaction of 2-acetylphenylamine with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 2-acetylphenylamine and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic processes. For example, the use of transition metal catalysts can facilitate the coupling of 2-acetylphenylamine with benzoic acid derivatives, resulting in higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a benzene ring and a carboxylic acid group.

    Acetophenone: Contains a benzene ring with an acetyl group.

    Benzamide: Features a benzene ring with an amide group.

Uniqueness

Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114601-91-1

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

2-[(2-acetylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C16H13NO4/c1-10(18)11-6-4-5-9-14(11)17-15(19)12-7-2-3-8-13(12)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)

InChI Key

AVEKPYGFPVGVJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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